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molecular formula C9H10N2O5 B8441979 2-Methoxy-4-(methylamino)-5-nitrobenzoic acid

2-Methoxy-4-(methylamino)-5-nitrobenzoic acid

Cat. No. B8441979
M. Wt: 226.19 g/mol
InChI Key: QAKFQVSTJFFOTO-UHFFFAOYSA-N
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Patent
US08921405B2

Procedure details

A mixture of methyl 2-methoxy-4-(N-methylacetamido)-5-nitrobenzoate (2.1 g; 0.74 mmol), aqueous NaOH (29 mL; 1 M; 29 mmol) and EtOH (30 mL) was refluxed for 2 h. The mixture was thereafter concentrated and the remaining aqueous phase was acidified to strongly acidic pH with acetic acid, sonicated and filtered to give the sub-title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([N:13](C)[C:14](=O)C)[C:10]([N+:18]([O-:20])=[O:19])=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[Na+]>CCO>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([NH:13][CH3:14])[C:10]([N+:18]([O-:20])=[O:19])=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)N(C(C)=O)C)[N+](=O)[O-]
Name
Quantity
29 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was thereafter concentrated
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C(=C1)NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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